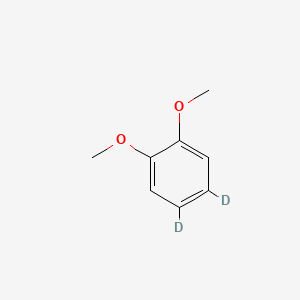

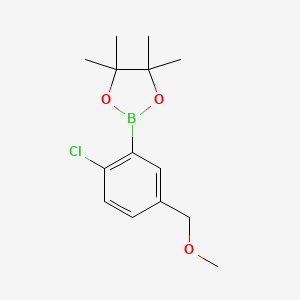

![molecular formula C14H20ClN3O2 B1426773 (2-{5-[(3,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride CAS No. 1332530-53-6](/img/structure/B1426773.png)

(2-{5-[(3,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride

Übersicht

Beschreibung

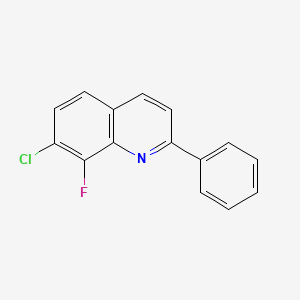

“(2-{5-[(3,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride” is a chemical compound with the CAS No. 1332530-53-612. It is not intended for human or veterinary use and is typically used for research purposes2.

Synthesis Analysis

The specific synthesis process for this compound is not readily available in the search results. However, it is offered by several suppliers, indicating that it is likely synthesized in a laboratory setting12.Molecular Structure Analysis

The molecular formula for this compound is C14H20ClN3O22. Unfortunately, the specific molecular structure analysis is not available in the search results.

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not readily available in the search results. It’s likely that this information would be found in specialized chemical literature or databases.Physical And Chemical Properties Analysis

The molecular weight of this compound is 297.78 g/mol2. Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- A study by Jäger et al. (2002) explored the synthesis of N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, investigating the reaction mechanisms and structural characteristics through NMR, mass spectrometry, and IR spectroscopy (Jäger et al., 2002).

Antibacterial and Enzymatic Activity

- Research by Rasool et al. (2016) synthesized molecules with multiple functional groups, including oxadiazoles, to study their antibacterial effects against various bacteria and lipoxygenase activity (Rasool et al., 2016).

- Siddiqui et al. (2014) focused on the synthesis of oxadiazole derivatives, demonstrating their potential as antibacterial agents against both Gram-negative and Gram-positive bacteria, as well as moderate inhibitors of α-chymotrypsin enzyme (Siddiqui et al., 2014).

Monoamine Oxidase Inhibition

- Efimova et al. (2023) synthesized a compound including the 1,2,4-oxadiazole moiety, testing it as a potential inhibitor of human monoamine oxidase (MAO), particularly MAO-B. This highlights its potential application in the treatment of neurodegenerative disorders (Efimova et al., 2023).

Pharmaceutical and Agrochemical Applications

- Bretanha et al. (2009) reported on the synthesis of 1,2,4-oxadiazoles, emphasizing their wide application in pharmaceuticals and agrochemicals (Bretanha et al., 2009).

Potent and Selective Receptor Antagonists

- Clitherow et al. (1996) developed novel 1,2,4-oxadiazoles as potent and selective histamine H3 receptor antagonists, indicating their potential in therapeutic applications (Clitherow et al., 1996).

Antihypertensive Activity

- Santilli and Morris (1979) synthesized 1,2,4-oxadiazole derivatives and examined their antihypertensive activity in rats, demonstrating the potential of these compounds in cardiovascular treatments (Santilli & Morris, 1979).

Fungicidal Activity

- Chen et al. (2000) prepared 1,3,4-oxadiazoles as potential fungicides, specifically evaluating their effectiveness against Rhizoctonia solani, a major rice disease in China (Chen et al., 2000).

Safety And Hazards

The safety and hazards associated with this compound are not provided in the search results. It’s important to handle all chemical compounds with appropriate safety measures, especially when the specific hazards are not known.

Zukünftige Richtungen

The future directions for this compound are not specified in the search results. Given that it is used for research purposes2, it’s likely that it will continue to be used in various scientific studies.

Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to specialized chemical literature or databases.

Eigenschaften

IUPAC Name |

2-[5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2.ClH/c1-10-6-11(2)8-12(7-10)18-9-14-16-13(17-19-14)4-5-15-3;/h6-8,15H,4-5,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAWALIRVJDVMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2=NC(=NO2)CCNC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-{5-[(3,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine](/img/structure/B1426694.png)

![6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1426705.png)